2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide
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Overview
Description
The [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety have been studied as potential c-Met kinase inhibitors . These compounds were designed and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase .
Synthesis Analysis
The [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase . A protocol has been described for the synthesis of triazolo pyridine–quinoline linked diheterocycles via a direct oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes .Molecular Structure Analysis
The molecular structure of these compounds is based on the [1,2,4]triazolo[4,3-a]pyrazine core, which is a common structure in many bioactive compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the formation of the [1,2,4]triazolo[4,3-a]pyrazine core, followed by the introduction of various substituents .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research in this area could include the design and synthesis of new [1,2,4]triazolo[4,3-a]pyrazine derivatives with improved potency and selectivity for c-Met kinase . Additionally, further studies could explore the potential of these compounds for the treatment of other types of cancer.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-thiol with N-(pyridin-2-ylmethyl)acetamide in the presence of suitable reagents and conditions.", "Starting Materials": [ "4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-thiol", "N-(pyridin-2-ylmethyl)acetamide" ], "Reaction": [ "To a solution of 4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-thiol (1.0 equiv) in a suitable solvent, add a base such as triethylamine (2.0 equiv) and stir for 10-15 minutes at room temperature.", "To the above mixture, add N-(pyridin-2-ylmethyl)acetamide (1.0 equiv) and stir for 12-24 hours at room temperature.", "After completion of the reaction, the solvent is evaporated under reduced pressure and the residue is purified by column chromatography to obtain the desired product." ] } | |
CAS No. |
2470440-24-3 |
Molecular Formula |
C17H14N6O2S |
Molecular Weight |
366.4 |
Purity |
95 |
Origin of Product |
United States |
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